![molecular formula C23H23ClN4O3 B11485122 4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)
4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a piperazine moiety and a phenyl group. This structure provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-chloro-5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H23ClN4O3/c1-17-6-5-9-19(14-17)31-16-21(29)27-12-10-26(11-13-27)20-15-25-28(23(30)22(20)24)18-7-3-2-4-8-18/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
NYAAIMXAEFHHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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